molecular formula C20H13N3O4S B2583729 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile CAS No. 377065-70-8

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile

Cat. No.: B2583729
CAS No.: 377065-70-8
M. Wt: 391.4
InChI Key: IQNFUUIRMNYDFI-MDWZMJQESA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C20H13N3O4S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Bhale et al. (2018) described the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole- 3-carbonyl)-3-(methylthio) acrylonitrile derivatives. This research highlighted the compounds' significant anticancer, antioxidant, and anti-inflammatory properties, particularly against breast carcinoma cell lines (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Cytotoxic Potency

Sączewski et al. (2004) explored the cytotoxic potency of acrylonitriles, including derivatives similar to the compound , on various human cancer cell lines. The study found that certain derivatives exhibited significant potency, suggesting the potential for developing anticancer agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Microwave-Assisted Synthesis

Research by Trilleras et al. (2011) demonstrated the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions. This study highlighted the efficiency of the synthesis process and provided insight into the structural stability of these compounds (Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011).

Corrosion Inhibition

A study by Hu et al. (2016) on benzothiazole derivatives, including molecules structurally related to the compound of interest, investigated their role as corrosion inhibitors for steel. This research provided insights into the molecular mechanisms of corrosion inhibition and highlighted the potential industrial applications of these compounds (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Fluorescent Properties

Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. Their work revealed the compounds' multifunctional properties, including good emission in the solid phase and potential for biological imaging applications (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c21-7-13(8-22-14-2-4-17-19(6-14)27-11-25-17)20-23-15(9-28-20)12-1-3-16-18(5-12)26-10-24-16/h1-6,8-9,22H,10-11H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFUUIRMNYDFI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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